2-Buten-1-one,3-amino-1-(1-methyl-2-pyrrolidinyl)-,[S-(Z)]-(9CI)
2-Buten-1-one,3-amino-1-(1-methyl-2-pyrrolidinyl)-,[S-(Z)]-(9CI)
Brand Name:
Vulcanchem
CAS No.:
173521-73-8
VCID:
VC0065906
InChI:
InChI=1S/C9H16N2O/c1-7(10)6-9(12)8-4-3-5-11(8)2/h6,8H,3-5,10H2,1-2H3/b7-6-/t8-/m0/s1
SMILES:
CC(=CC(=O)C1CCCN1C)N
Molecular Formula:
C9H16N2O
Molecular Weight:
168.24 g/mol
2-Buten-1-one,3-amino-1-(1-methyl-2-pyrrolidinyl)-,[S-(Z)]-(9CI)
CAS No.: 173521-73-8
Main Products
VCID: VC0065906
Molecular Formula: C9H16N2O
Molecular Weight: 168.24 g/mol
CAS No. | 173521-73-8 |
---|---|
Product Name | 2-Buten-1-one,3-amino-1-(1-methyl-2-pyrrolidinyl)-,[S-(Z)]-(9CI) |
Molecular Formula | C9H16N2O |
Molecular Weight | 168.24 g/mol |
IUPAC Name | (Z)-3-amino-1-[(2S)-1-methylpyrrolidin-2-yl]but-2-en-1-one |
Standard InChI | InChI=1S/C9H16N2O/c1-7(10)6-9(12)8-4-3-5-11(8)2/h6,8H,3-5,10H2,1-2H3/b7-6-/t8-/m0/s1 |
Standard InChIKey | NWMKXLZEUVCJCK-UAPHAKCISA-N |
Isomeric SMILES | C/C(=C/C(=O)[C@@H]1CCCN1C)/N |
SMILES | CC(=CC(=O)C1CCCN1C)N |
Canonical SMILES | CC(=CC(=O)C1CCCN1C)N |
Synonyms | 2-Buten-1-one,3-amino-1-(1-methyl-2-pyrrolidinyl)-,[S-(Z)]-(9CI) |
PubChem Compound | 10702266 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume